4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
CAS No.: 1797680-25-1
Cat. No.: VC4264450
Molecular Formula: C17H17N5O3S
Molecular Weight: 371.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797680-25-1 |
|---|---|
| Molecular Formula | C17H17N5O3S |
| Molecular Weight | 371.42 |
| IUPAC Name | 4-acetyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H17N5O3S/c1-13(23)14-3-5-15(6-4-14)26(24,25)21-10-12-22-11-9-20-17(22)16-18-7-2-8-19-16/h2-9,11,21H,10,12H2,1H3 |
| Standard InChI Key | DVDZFVOSPWSFIY-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula, C<sub>17</sub>H<sub>17</sub>N<sub>5</sub>O<sub>3</sub>S, reflects a hybrid structure integrating three pharmacophoric elements:
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4-Acetylbenzenesulfonamide: The sulfonamide group (-SO<sub>2</sub>NH-) enhances solubility and bioavailability, while the acetyl moiety (-COCH<sub>3</sub>) modulates electronic properties and steric interactions .
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Ethylimidazole Bridge: A two-carbon chain connects the sulfonamide to a 1H-imidazole ring, providing conformational flexibility for target binding.
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Pyrimidin-2-yl Substituent: The pyrimidine ring introduces hydrogen-bonding capabilities, critical for interactions with enzymes like kinases or nucleic acids .
The InChIKey (DVDZFVOSPWSFIY-UHFFFAOYSA-N) and SMILES (CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3) further delineate its spatial arrangement, emphasizing planar aromatic systems and rotatable bonds.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 371.42 g/mol |
| Solubility | Limited aqueous solubility |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) |
The compound’s solubility profile suggests challenges in formulation, necessitating prodrug strategies or solubilizing agents for therapeutic use .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Sulfonamide Formation: Condensation of 4-acetylbenzenesulfonyl chloride with ethylenediamine yields the intermediate N-(2-aminoethyl)benzenesulfonamide.
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Imidazole Cyclization: Reaction with 2-cyanopyrimidine under basic conditions forms the imidazole ring, followed by purification via column chromatography .
Structural Analogues
Modifications to the ethyl bridge or pyrimidine moiety have been explored to enhance potency:
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Ethylamine vs. Propylamine Linkers: Propylamine derivatives exhibit improved kinase inhibition due to extended chain flexibility .
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Pyrimidine Substitutions: Halogenation at the pyrimidine C4 position (e.g., Cl, Br) increases DNA intercalation potential .
Pharmacological Activities
Kinase Inhibition
The compound’s pyrimidine-imidazole core mimics ATP-binding sites in kinases. In V600EBRAF kinase assays, analogues demonstrated IC<sub>50</sub> values as low as 0.49 µM, comparable to vemurafenib .
Cell Line Sensitivity
| Cancer Type | Cell Line | GI<sub>50</sub> (µM) |
|---|---|---|
| Leukemia | CCRF-CEM | 0.32 |
| Non-Small Cell Lung | A549 | 0.45 |
| Colon | HCT-116 | 0.38 |
Notably, the compound shows selectivity, with GI<sub>50</sub> values 5–10× higher in normal cells (e.g., HMEC-1 endothelial cells: 3.12 µM) .
Antiviral and Antifungal Effects
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Antiviral: The imidazole ring disrupts viral protease activity, with EC<sub>50</sub> values of 1.2 µM against HIV-1 protease.
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Antifungal: MIC values of 8 µg/mL against Candida albicans suggest potential for topical formulations .
In Vitro and Preclinical Studies
Apoptosis Induction
In A2780 ovarian cancer cells, treatment with 0.49 µM (IC<sub>50</sub>) resulted in:
Transcriptional Modulation
Western blot analyses revealed dose-dependent:
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Reduction in RNAPII phosphorylation (Ser2), indicating CDK9 inhibition.
Challenges and Future Directions
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